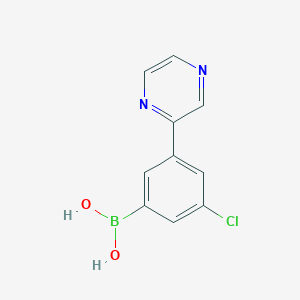
3-(Pyrazin-2-yl)-5-chlorophenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyrazin-2-yl)-5-chlorophenylboronic acid is a boronic acid derivative that features a pyrazine ring and a chlorophenyl group Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrazin-2-yl)-5-chlorophenylboronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a halogenated pyrazine derivative and a boronic acid or boronate ester. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale Suzuki-Miyaura cross-coupling can be applied. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to enhance efficiency, and employing robust purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
3-(Pyrazin-2-yl)-5-chlorophenylboronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding phenol or quinone derivatives.
Reduction: Formation of the corresponding amine or hydrocarbon derivatives.
Substitution: Halogenation, nitration, or sulfonation of the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenation with chlorine or bromine, nitration with nitric acid, and sulfonation with sulfuric acid.
Major Products
The major products formed from these reactions include substituted pyrazine derivatives, chlorophenyl derivatives, and various functionalized boronic acids.
科学的研究の応用
3-(Pyrazin-2-yl)-5-chlorophenylboronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.
Medicine: Explored for its potential in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
作用機序
The mechanism of action of 3-(Pyrazin-2-yl)-5-chlorophenylboronic acid is primarily related to its ability to form reversible covalent bonds with biological targets. The boronic acid moiety can interact with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain serine or threonine residues in their active sites. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
3-(Pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid: Another pyrazine derivative with similar structural features.
5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides: Compounds that also feature a pyrazine ring and are synthesized via Suzuki cross-coupling reactions.
Pyrrolopyrazine derivatives: Compounds with a pyrazine ring that exhibit various biological activities.
Uniqueness
3-(Pyrazin-2-yl)-5-chlorophenylboronic acid is unique due to its specific combination of a pyrazine ring, a chlorophenyl group, and a boronic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in both synthetic chemistry and biomedical research.
特性
分子式 |
C10H8BClN2O2 |
|---|---|
分子量 |
234.45 g/mol |
IUPAC名 |
(3-chloro-5-pyrazin-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H8BClN2O2/c12-9-4-7(3-8(5-9)11(15)16)10-6-13-1-2-14-10/h1-6,15-16H |
InChIキー |
JIBYCIVSBGMRDW-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1)Cl)C2=NC=CN=C2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


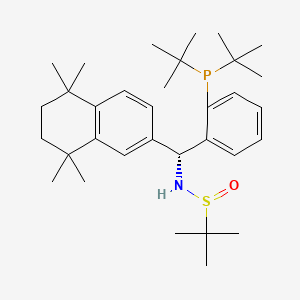
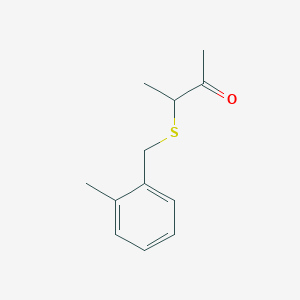
![1-Cyclopropyl-2-(5,6-dimethyl-1h-benzo[d]imidazol-1-yl)ethan-1-amine](/img/structure/B13651715.png)
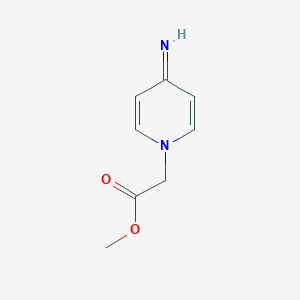
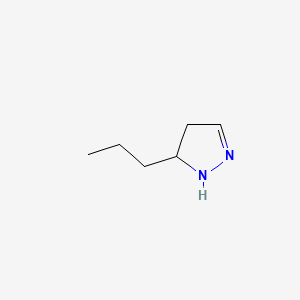


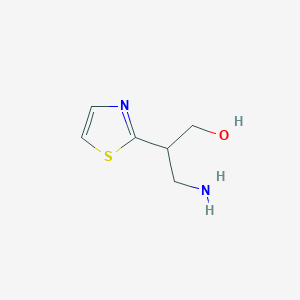

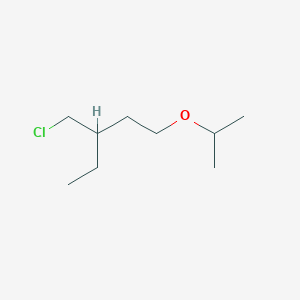
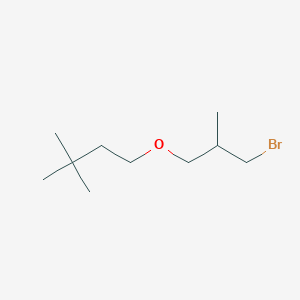
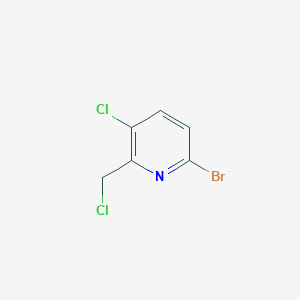
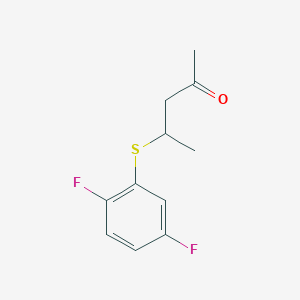
![Benzo[d]isothiazol-7-ylboronic acid](/img/structure/B13651770.png)
